molecular formula C10H13BrN2 B6272559 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1516604-45-7

6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B6272559
CAS No.: 1516604-45-7
M. Wt: 241.1
InChI Key:
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Description

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position on the tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted quinoxalines.

    Oxidation: Formation of quinoxaline-2,3-diones.

    Reduction: Formation of 1,2,3,4-tetrahydroquinoxaline derivatives.

Scientific Research Applications

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The bromine atom and the quinoxaline ring structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
  • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
  • 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Uniqueness

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific positioning of the bromine atom and the two methyl groups, which confer distinct chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves the reaction of 2,3-dimethyl-1,4-diaminobutane with 1,2-dibromoethane in the presence of a base to form the intermediate 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydropyrimidine. This intermediate is then cyclized using a dehydrating agent to yield the final product.", "Starting Materials": ["2,3-dimethyl-1,4-diaminobutane", "1,2-dibromoethane", "base", "dehydrating agent"], "Reaction": ["Step 1: React 2,3-dimethyl-1,4-diaminobutane with 1,2-dibromoethane in the presence of a base (such as sodium hydroxide) to form the intermediate 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydropyrimidine.", "Step 2: Cyclize the intermediate using a dehydrating agent (such as phosphorus oxychloride) to yield the final product, 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline."] }

CAS No.

1516604-45-7

Molecular Formula

C10H13BrN2

Molecular Weight

241.1

Purity

93

Origin of Product

United States

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